molecular formula C27H24N2O4 B2902401 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethoxy-2-(4-methylphenyl)quinoline-6-carboxamide CAS No. 1114887-07-8

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethoxy-2-(4-methylphenyl)quinoline-6-carboxamide

Cat. No.: B2902401
CAS No.: 1114887-07-8
M. Wt: 440.499
InChI Key: CNSHMAJGBRMADG-UHFFFAOYSA-N
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Description

The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethoxy-2-(4-methylphenyl)quinoline-6-carboxamide features a quinoline core substituted with a 4-ethoxy group, a 4-methylphenyl moiety at position 2, and a carboxamide linkage to a 2,3-dihydro-1,4-benzodioxin ring. The benzodioxin moiety is a privileged structure in drug design due to its metabolic stability and ability to engage in π-π interactions, while the quinoline scaffold is associated with diverse biological activities, including antimicrobial and anticancer effects .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethoxy-2-(4-methylphenyl)quinoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O4/c1-3-31-25-16-23(18-6-4-17(2)5-7-18)29-22-10-8-19(14-21(22)25)27(30)28-20-9-11-24-26(15-20)33-13-12-32-24/h4-11,14-16H,3,12-13H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNSHMAJGBRMADG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC2=C1C=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCCO4)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethoxy-2-(4-methylphenyl)quinoline-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological activity, and potential applications of this compound based on recent research findings.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of 2,3-dihydro-1,4-benzodioxin derivatives with various substituents. The structural features of the compound include a quinoline core, which is known for its pharmacological properties. The synthesis typically involves:

  • Formation of the benzodioxin moiety : This is achieved by reacting appropriate precursors under controlled conditions.
  • Quinoline formation : The quinoline structure is introduced through cyclization reactions involving substituted anilines.
  • Final modifications : Ethoxy and carboxamide groups are added to enhance solubility and biological activity.

Antioxidant Properties

Research indicates that derivatives of benzodioxin exhibit significant antioxidant activity. For instance, a series of 2,3-dihydro-1,4-benzodioxin derivatives were found to be effective lipid peroxidation inhibitors, demonstrating potency greater than standard antioxidants like probucol . The presence of the benzodioxin structure contributes to this activity by stabilizing free radicals.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes:

  • α-glucosidase Inhibition : Studies have shown that related compounds exhibit moderate inhibitory effects on α-glucosidase, suggesting potential applications in managing diabetes .
CompoundIC50 (μM)Activity
Compound A15Moderate
Compound B25Weak

Anticancer Activity

In vitro studies have demonstrated that several benzodioxin derivatives possess anticancer properties. These compounds have been tested against various cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). Results indicated that certain derivatives could inhibit cell proliferation effectively .

Case Studies

  • Study on Lipid Peroxidation :
    A study evaluated the ability of synthesized benzodioxin derivatives to inhibit LDL oxidation. The most active compounds showed inhibition rates significantly higher than those observed with traditional antioxidants .
  • Diabetes Management :
    A series of sulfonamides derived from benzodioxin were tested for their ability to inhibit α-glucosidase. While some compounds showed weak activity, the structural modifications suggested pathways for enhancing efficacy .

Future Directions

Given the promising biological activities associated with this compound, future research should focus on:

  • Structure-Activity Relationship (SAR) Studies : Further exploration of how different substituents affect biological activity could lead to more potent derivatives.
  • In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic potential in disease models.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide moiety (-CONH-) is susceptible to hydrolysis under acidic or basic conditions, yielding a carboxylic acid and an amine.

Reaction Conditions Products Mechanism Source
Acidic (HCl/H₂O, reflux)Quinoline-6-carboxylic acid + 2,3-dihydro-1,4-benzodioxin-6-amineAcid-catalyzed nucleophilic attack at the carbonyl carbon.
Basic (NaOH, aqueous ethanol)Sodium carboxylate + benzodioxin amineBase-mediated cleavage of the amide bond.
Enzymatic (penicillin G acylase)Controlled hydrolysis to retain stereochemistry.Enzyme-mediated selective cleavage.

Key Findings :

  • Hydrolysis rates depend on substituent electronic effects. Electron-withdrawing groups on the quinoline core (e.g., ethoxy) accelerate reactivity .
  • Enzymatic methods offer regioselectivity advantages over harsh chemical conditions .

Ether Cleavage of the Ethoxy Group

The 4-ethoxy group on the quinoline ring undergoes dealkylation under strong acidic or reducing conditions.

Reaction Conditions Products Mechanism Source
HI (48%, reflux)4-Hydroxyquinoline derivative + ethyl iodideAcid-induced nucleophilic substitution (SN2).
BBr₃ (anhydrous CH₂Cl₂)4-Hydroxyquinoline + ethyl bromideLewis acid-mediated cleavage.

Key Findings :

  • Ethoxy groups in electron-deficient aromatic systems (e.g., quinoline) show faster cleavage rates compared to benzene derivatives .

Reactivity of the Benzodioxin Ring

The 2,3-dihydro-1,4-benzodioxin moiety is prone to ring-opening under strong acids or oxidants.

Reaction Conditions Products Mechanism Source
H₂SO₄ (concentrated)Catechol derivative + formaldehydeAcid-catalyzed ring-opening via oxonium ion intermediate.
Oxidizing agents (KMnO₄, acidic)Dicarboxylic acid (from methylene oxidation)Oxidation of the methylene bridge to carbonyl groups.

Key Findings :

  • The methylene group in the benzodioxin ring is a site for electrophilic attack, leading to oxidative degradation .

Substitution Reactions on the Quinoline Core

Electrophilic substitution occurs at the 5- and 8-positions of the quinoline ring due to directing effects of the ethoxy and methylphenyl groups.

Reaction Conditions Products Mechanism Source
Nitration (HNO₃/H₂SO₄)5-Nitroquinoline derivativeElectrophilic nitration at the activated position.
Halogenation (Cl₂/FeCl₃)8-Chloroquinoline derivativeDirected by the electron-donating ethoxy group.

Key Findings :

  • Steric hindrance from the 4-methylphenyl group reduces reactivity at the 2-position .

Coupling Reactions Involving the Amide Linkage

The carboxamide group participates in condensation reactions to form ureas or thioureas.

Reaction Conditions Products Mechanism Source
CDI (1,1'-carbonyldiimidazole)Urea derivativesActivation of the amide for nucleophilic attack.
Lawesson’s reagentThiourea analogsThionation of the carbonyl group.

Key Findings :

  • Coupling efficiency depends on the steric accessibility of the amide nitrogen .

Photochemical and Thermal Stability

  • UV irradiation induces decomposition of the benzodioxin ring, forming quinones .
  • Thermal degradation (≥200°C) leads to retro-Diels-Alder fragmentation, producing smaller aromatic compounds .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Key Findings
Target Compound Quinoline-carboxamide 4-Ethoxy, 4-methylphenyl, benzodioxin Not explicitly reported Structural features suggest potential antimicrobial or kinase inhibition
Compound 3 () Sulfonamide 4-Methylbenzenesulfonamide Antibacterial (Gram-negative) Moderate activity against S. typhi, E. coli
Compound 5a () Alkylated sulfonamide 2-Bromoethyl chain Broad-spectrum antibacterial Enhanced activity vs. parent compound
Compound 7l () Sulfonamide-acetamide 4-Chlorophenyl, 3,5-dimethylphenyl Antimicrobial High efficacy, low hemolysis
Compounds 5e,5f () Nitrobenzenesulfonamide Alkyl/aralkyl chains Biofilm inhibition Effective against E. coli and B. subtilis biofilms
Compounds 4f,4g () Flavone-dioxane 1,4-Dioxane ring Antihepatotoxic Comparable to silymarin in liver protection
[3-(Benzodioxin)phenyl]methanol () Benzodioxin-methanol 2-Methylphenylmethanol Immunomodulatory (PD-1/PD-L1) High potency predicted via scaffold hopping

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